molecular formula C21H17F2N3O3 B2638556 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021217-04-8

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2638556
CAS No.: 1021217-04-8
M. Wt: 397.382
InChI Key: CVEHCQDBIMOQEJ-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic organic compound. It features interconnected isoxazole, phenyl, and pyrrolidine rings. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 2,4-difluorophenyl precursor and a suitable nitrile oxide.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a condensation reaction with a phenyl-substituted pyrrolidine derivative.

    Final Coupling: The final step involves coupling the isoxazole and pyrrolidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and isoxazole rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and activity.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
  • N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Uniqueness

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its specific combination of isoxazole, phenyl, and pyrrolidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c22-14-6-7-17(18(23)9-14)19-10-15(25-29-19)11-24-21(28)13-8-20(27)26(12-13)16-4-2-1-3-5-16/h1-7,9-10,13H,8,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEHCQDBIMOQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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